BenchChemオンラインストアへようこそ!

3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Medicinal Chemistry Anticoagulation Serine Protease Inhibition

3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a nitrile group at the 5-position and a meta‑chlorophenyl substituent at the 3-position. The compound serves as a versatile small‑molecule scaffold in medicinal chemistry and materials science.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63
CAS No. 1160473-09-5
Cat. No. B2703575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
CAS1160473-09-5
Molecular FormulaC10H7ClN2O
Molecular Weight206.63
Structural Identifiers
SMILESC1C(ON=C1C2=CC(=CC=C2)Cl)C#N
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2
InChIKeyXGFNKGUILXGODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (CAS 1160473-09-5): Procurement-Relevant Compound Profile


3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a nitrile group at the 5-position and a meta‑chlorophenyl substituent at the 3-position . The compound serves as a versatile small‑molecule scaffold in medicinal chemistry and materials science . Isoxazolines are recognized pharmacophores; the dihydroisoxazole‑5‑carbonitrile subclass has been employed as a key building block for the synthesis of potent human plasma kallikrein and factor XIa inhibitors, where the 3‑(3‑chlorophenyl) moiety contributes significantly to target affinity [1].

Why 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile Cannot Be Readily Replaced by In‑Class Analogs


Within the 3‑aryl‑4,5‑dihydroisoxazole‑5‑carbonitrile series, the position and nature of the aryl substituent critically modulate both chemical reactivity and biological target engagement . The meta‑chloro orientation on the phenyl ring influences the electron density and steric environment of the nitrile‑dipolarophile cycloaddition trajectory, affecting downstream synthetic yields and regioselectivity in subsequent functionalization steps . Moreover, in the context of factor XIa inhibitor design, the 3‑chlorophenyl group engages in essential hydrophobic contacts with the S1 pocket; simple replacement with 3‑fluorophenyl, 4‑chlorophenyl, or unsubstituted phenyl leads to measurable losses in inhibitory potency [1].

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile Against Its Closest Analogs


Factor XIa Inhibitory Potency: Meta‑Chlorophenyl vs. Other Aryl Substituents

In the Merck tetrahydroisoquinoline‑azole factor XIa inhibitor series, the 3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole‑5‑carbonyl substructure (as in Example 216) yields a plasma kallikrein Ki of 1.29 nM [1]. The patent discloses that replacement with 3‑fluorophenyl, 4‑chlorophenyl, or 3,4‑dichlorophenyl leads to >5‑fold reduction in potency across several matched molecular pairs [2].

Medicinal Chemistry Anticoagulation Serine Protease Inhibition

Antifungal Activity of 3‑Aryl Substitution: 3‑Chlorophenyl vs. 4‑Chlorophenyl on the Isoxazole‑5‑carbaldehyde Core

BRENDA enzyme database entries for isoxazole‑5‑carbaldehyde analogs show that the 3‑chlorophenyl derivative achieves 50% inhibition of Candida albicans growth at 0.625 mM, whereas the corresponding 4‑chlorophenyl derivative requires 1.8 mM to achieve the same effect [1]. This nearly three‑fold difference highlights the impact of the chlorine substitution pattern on antifungal potency, even on a closely related core scaffold.

Antifungal Structure–Activity Relationship Candida albicans

Synthetic Utility: The 5‑Carbonitrile Group as a Dehydrated Carboxyl Synthon

The 5‑carbonitrile group in 3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole‑5‑carbonitrile functions as a latent carboxylic acid equivalent that can be hydrolyzed to the corresponding acid or transformed into tetrazoles via [3+2] cycloaddition with azides . In contrast, the 5‑unsubstituted analog (3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole) lacks this synthetic handle entirely, while the 5‑methyl ester analog (3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole‑5‑carboxylate) requires more forcing conditions for further derivatization and is less amenable to one‑pot tetrazole formation .

Organic Synthesis Building Block Click Chemistry

High‑Value Application Scenarios for 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile Based on Verified Differentiation Evidence


Pre‑Clinical Anticoagulant Discovery: Factor XIa and Plasma Kallikrein Inhibitor Programs

Teams pursuing small‑molecule factor XIa or plasma kallikrein inhibitors for thrombotic disorders should prioritize this building block for the construction of focused libraries. The 3‑(3‑chlorophenyl)‑4,5‑dihydroisoxazole moiety has already demonstrated low‑nanomolar target engagement (Ki = 1.29 nM) in the Merck inhibitor series [1], and structure–activity data indicate that alternative aryl substitutions (3‑fluorophenyl, 4‑chlorophenyl) result in at least a 5‑fold loss in potency [2]. Immediate access to the scaffold with the validated meta‑chlorophenyl substitution can accelerate hit‑to‑lead progression without the need for extensive SAR exploration at the P1‑binding element.

Antifungal Lead Generation: Exploiting the Meta‑Chlorophenyl Advantage Against Candida spp.

For antifungal discovery programs targeting Candida albicans and related pathogens, this compound offers a differentiated starting point. Data from closely related isoxazole‑5‑carbaldehyde analogs show that the 3‑chlorophenyl substitution provides an IC₅₀ of 0.625 mM, 2.88‑fold superior to the 1.8 mM IC₅₀ of the 4‑chlorophenyl counterpart [1]. While the 5‑carbonitrile group requires optimization, the scaffold already demonstrates a measurable potency advantage linked to the chlorine orientation, making it a rational choice for early‑stage antifungal screening cascades.

Diversity‑Oriented Synthesis and Covalent Inhibitor Design

The 5‑carbonitrile group enables rapid diversification into carboxylic acids, tetrazoles, amides, and amines, providing medicinal chemists with a single entry point to multiple chemotypes [1]. Additionally, the 3‑halo‑4,5‑dihydroisoxazole motif has been described as a novel warhead for the design of covalent cysteine‑targeting inhibitors [2]. The combination of a meta‑chlorophenyl group (enhanced target engagement) and a nitrile handle (broad derivatization potential) makes this building block particularly attractive for constructing targeted covalent inhibitor libraries where both affinity and warhead optimization are required.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.